N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(1-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c1-10(2)22-8-7-12(21-22)16-19-20-17(25-16)18-15(23)14-9-11-5-3-4-6-13(11)24-14/h3-10H,1-2H3,(H,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJBRHQDWXGMKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Ring: Starting with an appropriate precursor, such as an isopropyl hydrazine derivative, the pyrazole ring is formed through cyclization reactions.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is often synthesized via a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.
Coupling with Benzofuran: The benzofuran moiety is introduced through coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Final Amidation: The final step involves the formation of the carboxamide group, typically through amidation reactions using carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, potentially altering its functional groups.
Reduction: Reduction reactions can modify the oxadiazole or pyrazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzofuran and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide. For instance, research conducted by Matiichuk et al. demonstrated that novel benzofurancarboxamides exhibit significant anticancer activity against various cancer cell lines. The study focused on the synthesis of these compounds and their evaluation against cancer cells, revealing promising results in inhibiting cell proliferation and inducing apoptosis .
Case Study: Synthesis and Evaluation
In the study by Matiichuk et al., the synthesis involved multiple steps including acylation reactions in dry dioxane at room temperature with the presence of triethylamine. The resultant compounds were tested for their cytotoxic effects using standard assays, showing effective inhibition of cancer cell growth .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is essential for optimizing the efficacy of this compound. Variations in substituents on the benzofuran or modifications to the pyrazole ring can lead to enhanced activity or selectivity towards specific cancer types.
Mechanism of Action
The mechanism of action of N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The specific pathways depend on the biological context, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid functions.
Comparison with Similar Compounds
Key Observations :
- Substituent Impact: The target compound’s benzofuran-carboxamide core may enhance aromatic stacking compared to LMM5/LMM11’s benzamide backbone.
- Biological Activity: LMM5 and LMM11 were tested against Candida spp.
Pharmacokinetic and Physicochemical Properties
*Inferred from structural similarity to LMM5/LMM11, which required solubilization adjuvants .
Research Findings and Hypotheses
- Antifungal Potential: While LMM5/LMM11 were evaluated against fungal strains, the target compound’s activity remains uncharacterized in the provided evidence. Its structural divergence suggests a need for targeted assays to confirm antifungal efficacy.
- Kinase Inhibition : Benzofuran-oxadiazole hybrids are documented in kinase inhibitor research (e.g., EGFR, VEGFR). The isopropylpyrazole group could mimic ATP-binding pocket interactions, a hypothesis supported by molecular docking studies of analogous compounds.
Biological Activity
N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzofuran moiety fused with a pyrazole and oxadiazole ring system. Its molecular formula is , and it exhibits properties suitable for therapeutic applications.
The biological activity of this compound primarily involves the inhibition of specific enzymes and pathways associated with cancer cell proliferation and inflammation:
- Target Enzymes : The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle regulation. Inhibition of CDK2 can lead to cell cycle arrest in cancer cells, thereby preventing their proliferation .
- Biochemical Pathways : By interfering with the cell cycle, the compound may induce apoptosis in cancer cells. This mechanism is critical for its potential use as an anticancer agent.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, it exhibited an IC50 value of approximately 12.5 µM against the MCF7 breast cancer cell line, indicating its efficacy in inhibiting cell growth .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound also displays anti-inflammatory effects:
- Inflammation Models : Experimental models have shown that derivatives similar to this compound can reduce inflammatory markers, suggesting a broader therapeutic application in inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Model | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF7 | 12.5 | |
| Anticancer | A549 | 26 | |
| Anti-inflammatory | Inflammatory Model | Not specified |
Case Study: Antitumor Efficacy
In a detailed study by Bouabdallah et al., various pyrazole derivatives were screened for their cytotoxicity against Hep-2 and P815 cancer cell lines. The findings indicated that compounds structurally related to this compound exhibited significant cytotoxicity with IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL .
Q & A
Q. Basic Analytical Techniques
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the isopropyl group (δ 1.2–1.4 ppm, doublet), pyrazole protons (δ 6.5–7.5 ppm), and oxadiazole ring (absence of NH in ¹H NMR) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS m/z: 303.366 for a related analog) .
- Infrared Spectroscopy (IR) : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and oxadiazole ring vibrations (C=N at ~1600 cm⁻¹) .
What in vitro assays are suitable for preliminary bioactivity screening?
Q. Basic Bioactivity Assessment
- Enzyme Inhibition Assays : Target kinases or proteases using fluorogenic substrates to measure IC₅₀ values .
- Cell Viability Assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) .
- Binding Affinity Studies : Surface plasmon resonance (SPR) or fluorescence polarization to assess target interactions .
How can structure-activity relationship (SAR) studies be designed for this compound?
Q. Advanced SAR Strategies
- Substituent Variation : Modify the isopropyl group on the pyrazole or benzofuran carboxamide to assess effects on potency. For example, replacing isopropyl with cyclopropyl may alter lipophilicity .
- Bioisosteric Replacement : Substitute the 1,3,4-oxadiazole with 1,2,4-triazole to evaluate metabolic stability .
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding motifs .
What computational methods are effective for predicting target interactions?
Q. Advanced Molecular Docking
- Software : AutoDock Vina or Glide for docking into protein active sites (e.g., kinase domains) .
- Validation : Compare docking scores (e.g., binding energy ≤ −8 kcal/mol) with experimental IC₅₀ values .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess binding mode persistence .
How can contradictory data on solubility versus bioactivity be resolved?
Q. Advanced Data Analysis
- Solubility-activity Trade-offs : If a cyclohexane carboxamide analog shows high solubility but reduced activity (e.g., IC₅₀ > 10 µM), use pro-drug strategies or nanoformulations to enhance bioavailability without structural compromise .
- Counter-Screening : Test analogs in parallel assays (e.g., solubility in PBS vs. activity in cell membranes) to identify outliers .
What strategies optimize pharmacokinetic properties like bioavailability?
Q. Advanced PK Optimization
- Functional Group Modification : Introduce hydrophilic groups (e.g., hydroxyl or morpholine) to the benzofuran moiety to improve aqueous solubility .
- Metabolic Stability Assays : Use liver microsomes to identify metabolic hotspots (e.g., oxadiazole ring oxidation) and stabilize via fluorination .
How should analytical methods be validated for purity assessment?
Q. Methodological Validation
- HPLC : Use a C18 column with UV detection (λ = 254 nm), ensuring resolution (R > 1.5) between the compound and impurities .
- Validation Parameters : Calculate limit of detection (LOD ≤ 0.1%), limit of quantification (LOQ ≤ 0.3%), and reproducibility (%RSD < 2%) .
What future research directions are recommended for this compound?
Q. Advanced Research Priorities
- In Vivo Efficacy : Test in xenograft models for oncology applications, monitoring tumor volume and toxicity .
- Target Deconvolution : Use CRISPR-Cas9 knockout screens to identify novel biological targets .
- Polypharmacology Profiling : Screen against panels of GPCRs, ion channels, and kinases to uncover off-target effects .
How can researchers address discrepancies in reported reaction yields?
Q. Methodological Troubleshooting
- Replication Under Controlled Conditions : Standardize solvent (e.g., DMF vs. THF), temperature (±2°C), and catalyst loading (e.g., 10 mol% Pd(PPh₃)₄) .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., hydrolyzed oxadiazole intermediates) and adjust reaction pH or time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
